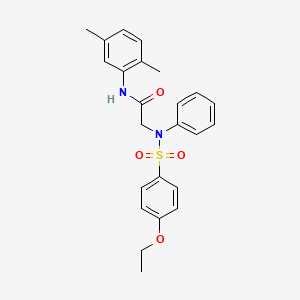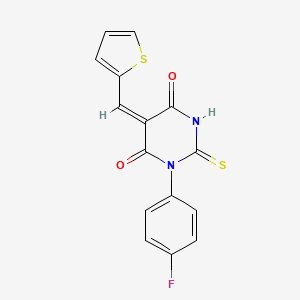
N-(2,5-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylaniline and 4-ethoxybenzenesulfonyl chloride.
Formation of Sulfonamide: The reaction between 2,5-dimethylaniline and 4-ethoxybenzenesulfonyl chloride in the presence of a base (such as triethylamine) forms the sulfonamide intermediate.
Acylation: The sulfonamide intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially break the sulfonamide bond.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include catalysts like Lewis acids or bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction might produce amines or other reduced forms of the compound.
Scientific Research Applications
N-(2,5-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action for N-(2,5-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide would depend on its specific biological or chemical activity. Generally, sulfonamides exert their effects by inhibiting enzymes or interfering with metabolic pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
N-(2,5-Dimethylphenyl)-2-(N-phenylbenzenesulfonamido)acetamide: A structurally similar compound without the ethoxy group.
N-(2,5-Dimethylphenyl)-2-(N-phenyl4-methoxybenzenesulfonamido)acetamide: Another similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
N-(2,5-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is unique due to the presence of both the 2,5-dimethylphenyl and 4-ethoxybenzenesulfonamido groups. These structural features may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C24H26N2O4S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C24H26N2O4S/c1-4-30-21-12-14-22(15-13-21)31(28,29)26(20-8-6-5-7-9-20)17-24(27)25-23-16-18(2)10-11-19(23)3/h5-16H,4,17H2,1-3H3,(H,25,27) |
InChI Key |
HBHFJQOZDPDDAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-3-ethyl-2-(ethylimino)-N-[4-(hexyloxy)phenyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623130.png)
![N-(4-Methylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B11623137.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]ethanol](/img/structure/B11623141.png)
![N-((5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11623149.png)
![3-(2-nitrophenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11623152.png)
![2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623160.png)
![3-Ethyl 6-methyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11623165.png)
![(5Z)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11623166.png)
![Methyl 2-({2-oxo-2-phenyl-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11623173.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11623178.png)
![methyl {3-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11623193.png)
![2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11623197.png)
![N-[2-Furan-2-yl-1-(2-piperidin-1-yl-ethylcarbamoyl)-vinyl]-benzamide](/img/structure/B11623205.png)
